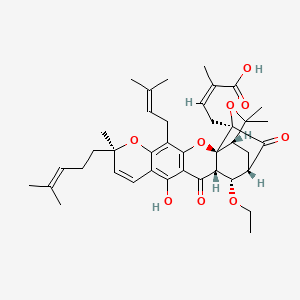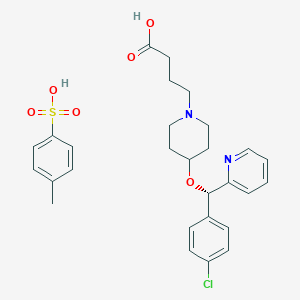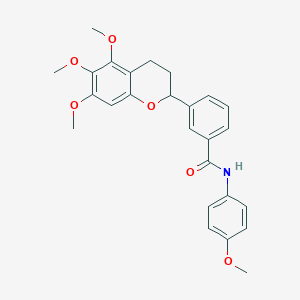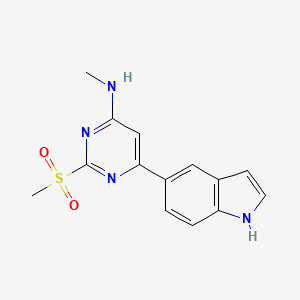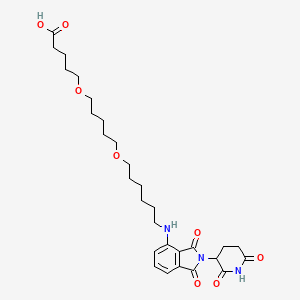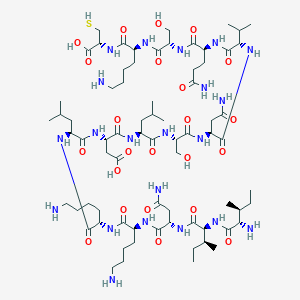
Mab Aspartate Decarboxylase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mab Aspartate Decarboxylase-IN-1 is a potent inhibitor of the enzyme aspartate decarboxylase, specifically targeting the PanD enzyme in Mycobacterium abscessus. This compound has shown significant antibacterial activity and is used in scientific research to study the inhibition of aspartate decarboxylase and its effects on bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mab Aspartate Decarboxylase-IN-1 involves several steps, including the preparation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput purification methods. The production process would need to ensure high purity and yield, which is critical for its use in scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Mab Aspartate Decarboxylase-IN-1 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at any susceptible functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially altering the compound’s inhibitory activity .
Scientific Research Applications
Mab Aspartate Decarboxylase-IN-1 has several scientific research applications:
Chemistry: Used to study the inhibition mechanisms of aspartate decarboxylase and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of aspartate decarboxylase in bacterial metabolism and growth.
Medicine: Potential therapeutic applications in treating infections caused by Mycobacterium abscessus and other bacteria.
Industry: Used in the development of antibacterial agents and in research focused on bacterial resistance mechanisms .
Mechanism of Action
Mab Aspartate Decarboxylase-IN-1 exerts its effects by binding to the active site of the aspartate decarboxylase enzyme, inhibiting its activity. This inhibition disrupts the conversion of L-aspartate to β-alanine, a critical step in the biosynthesis of coenzyme A. The molecular targets involved include the PanD enzyme, and the pathways affected are those related to coenzyme A biosynthesis .
Comparison with Similar Compounds
Similar Compounds
L-Aspartate α-Decarboxylase Inhibitors: Other inhibitors targeting the same enzyme, such as pyrazinoic acid, which also disrupts coenzyme A biosynthesis.
β-Alanine Synthesis Inhibitors: Compounds that inhibit the synthesis of β-alanine, affecting bacterial growth and metabolism.
Uniqueness
Mab Aspartate Decarboxylase-IN-1 is unique due to its specific inhibition of the PanD enzyme in Mycobacterium abscessus, making it a valuable tool in studying bacterial resistance and developing new antibacterial therapies .
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
3-(naphthalene-1-carbonylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C16H11N3O3/c20-15(19-14-13(16(21)22)17-8-9-18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)(H,18,19,20) |
InChI Key |
LYCKJICKYNNXMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=CN=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


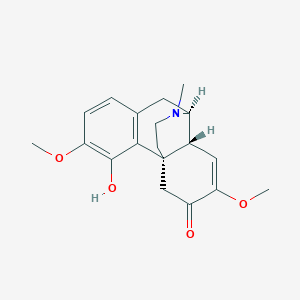
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
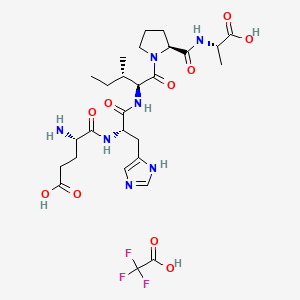
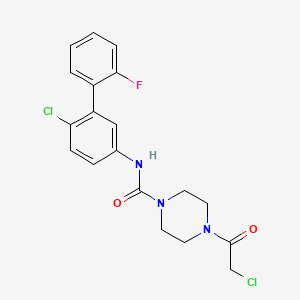
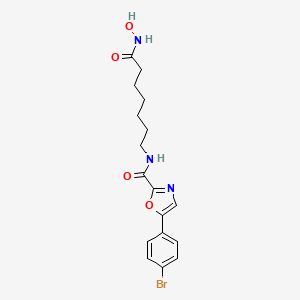
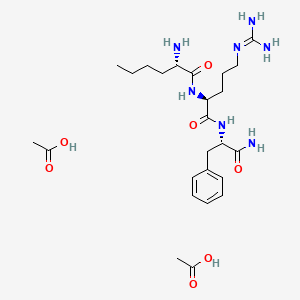
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
